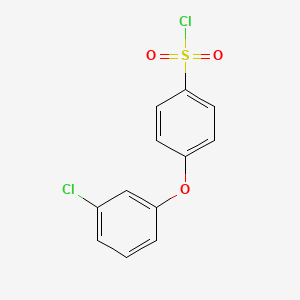

4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride

Description

Contextualization within Modern Organic Synthesis

Aryl sulfonyl chlorides are pivotal reagents in modern organic synthesis, serving as essential building blocks for a wide array of functional molecules. magtech.com.cnquora.com Their utility spans numerous industries, including the development of pharmaceuticals, agrochemicals, and dyes. marketpublishers.comchemimpex.com The sulfonyl chloride functional group is a highly reactive handle that allows for the construction of more complex molecular architectures. Specifically, it is a precursor to the sulfonamide group, a structural motif present in a significant percentage of top-selling pharmaceuticals. nih.gov The incorporation of the arylsulfonyl moiety can enhance the biological activity, stability, or solubility of a target molecule, making these compounds a frequent choice in medicinal chemistry and drug discovery programs. sigmaaldrich.cnnuomengchemical.comnuomengchemical.com

The Role of Sulfonyl Chlorides as Key Synthetic Intermediates

The reactivity of the sulfur-chlorine bond makes aryl sulfonyl chlorides exceptionally useful as synthetic intermediates. fiveable.me They are most renowned for their reaction with primary and secondary amines to form sulfonamides, a fundamental transformation in the synthesis of sulfa drugs and other therapeutic agents. thieme-connect.comresearchgate.netnih.gov

Beyond this, their utility extends to a variety of other transformations:

Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are themselves important functional groups and intermediates. wikipedia.org

Synthesis of Sulfones: Aryl sulfonyl chlorides can participate in Friedel-Crafts reactions with aromatic compounds to produce diaryl sulfones. wikipedia.org Palladium-catalyzed cross-coupling reactions also provide a modern route to sulfones. acs.org

Generation of other Sulfur-containing Compounds: They can be converted into sulfinic acids and sulfinamides. wikipedia.orgnih.govnih.gov

Source of Radicals: In the realm of photochemistry, sulfonyl chlorides can serve as precursors to aryl radicals, enabling novel coupling reactions. nih.gov

This versatility makes them powerful tools for introducing the sulfonyl group and facilitating the construction of diverse molecular frameworks. magtech.com.cn

General Overview of Structure and Reactivity Features of Aryl Sulfonyl Chlorides

The general structure of an aryl sulfonyl chloride is characterized by a central sulfur atom bonded to an aromatic ring (aryl group), two oxygen atoms, and a chlorine atom (Ar-SO₂-Cl). The sulfur atom in the sulfonyl group is in a +6 oxidation state and possesses a tetrahedral geometry. wikipedia.org

The key to their reactivity lies in the electronic nature of the sulfonyl group. The two electronegative oxygen atoms strongly withdraw electron density from the sulfur atom, rendering it highly electrophilic. This polarization makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me Consequently, aryl sulfonyl chlorides react readily with a wide range of nucleophiles, including water, alcohols, and amines. wikipedia.org While robust, they can be sensitive to hydrolysis and may require careful handling and storage. nih.gov

Historical Development and Evolution of Research in Sulfonyl Chloride Chemistry

The importance of sulfonyl chlorides surged in the 1930s with the discovery of the first commercially available antibiotics, the sulfa drugs, which are sulfonamide derivatives. nih.gov This medical breakthrough spurred extensive research into the synthesis and reactivity of their sulfonyl chloride precursors. pnas.org

Early and traditional methods for synthesizing aryl sulfonyl chlorides often relied on harsh conditions and reagents. These included:

Direct Chlorosulfonation: The reaction of an aromatic compound with an excess of chlorosulfonic acid. nih.govwikipedia.orgbritannica.com

Oxidative Chlorination: The treatment of thiols or disulfides with strong oxidizing agents like chlorine gas. nih.govpnas.org

Sandmeyer-type Reactions: A method introduced by Meerwein involving the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgacs.org

These methods, while effective, often suffered from a lack of functional group tolerance and the use of hazardous materials. nih.govresearchgate.net Modern research has focused on developing milder, safer, and more versatile synthetic routes. researchgate.net Significant advancements include palladium-catalyzed methods for the chlorosulfonylation of arylboronic acids and the emergence of photocatalytic strategies that proceed under mild, visible-light-mediated conditions. nih.govnih.govacs.orgmit.edu

Scope and Objectives of Current Research Landscape

The current research landscape in sulfonyl chloride chemistry is vibrant and focused on expanding the synthetic toolkit available to chemists. Key objectives include:

Developing Greener Methodologies: A major focus is on creating more environmentally benign synthetic processes. This includes the use of aqueous reaction conditions, safer reagents like sulfur dioxide surrogates (e.g., DABSO), and the development of catalytic systems that reduce waste. researchgate.netorganic-chemistry.orgmdpi.com

Enhancing Catalytic Efficiency: Research continues into novel catalytic systems, particularly those based on palladium and photocatalysis, to achieve higher yields, broader substrate scope, and greater functional group compatibility under milder conditions. acs.orgacs.orgresearchgate.net

Late-Stage Functionalization: A significant goal in medicinal chemistry is the ability to modify complex, drug-like molecules in the final stages of a synthesis. Developing methods to introduce or modify the sulfonyl chloride group on such molecules is an active area of investigation. nih.gov

Novel Applications: Scientists are exploring new applications for sulfonyl chlorides, such as their use as reagents in C-H bond functionalization reactions and as initiators for polymerization processes. quora.comacs.org

These research efforts aim to make the synthesis of sulfonyl chlorides and their valuable derivatives more efficient, sustainable, and adaptable to the ever-increasing complexity of modern chemical targets. acs.org

Properties

IUPAC Name |

4-(3-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIOFCTTBBMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263702 | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815576-24-0 | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815576-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 3 Chlorophenoxy Benzene 1 Sulfonyl Chloride

Chlorosulfonation Approaches

The direct introduction of a chlorosulfonyl group onto an aromatic ring is a fundamental method for preparing aryl sulfonyl chlorides. This electrophilic aromatic substitution reaction, when applied to 3-chlorodiphenyl ether, provides a direct route to the target compound.

Direct Chlorosulfonation of Precursor Aromatic Systems

The synthesis of 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride can be achieved by the direct chlorosulfonation of its precursor, 3-chlorodiphenyl ether. This reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The process is a classic example of electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

The reaction involves the treatment of the diaryl ether with an excess of chlorosulfonic acid. In many procedures involving diaryl ethers or similar substrates, thionyl chloride (SOCl₂) is used as a co-reagent or solvent, which can facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. google.com A general procedure involves adding the aromatic substrate to chlorosulfonic acid at a controlled temperature, often between 0 and 10°C, followed by a reaction period to ensure complete sulfonation. google.com The reaction mixture is then typically quenched by pouring it onto ice, which precipitates the sulfonyl chloride product.

Optimization of Reaction Conditions for Selective Sulfonation

Achieving high selectivity for the desired para-substituted product is a critical aspect of the chlorosulfonation of 3-chlorodiphenyl ether. Several reaction parameters can be optimized to maximize the yield of this compound and minimize the formation of ortho-isomers and disulfonated byproducts.

Key parameters for optimization include:

Temperature: Lower temperatures (e.g., 0-10°C) are generally favored to control the reactivity of chlorosulfonic acid and improve selectivity. google.com

Reaction Time: The reaction must be allowed to proceed to completion, which can take several hours. Monitoring the reaction progress is crucial to avoid over-sulfonation. google.com

Stoichiometry: The molar ratio of chlorosulfonic acid to the substrate is important. A significant excess of chlorosulfonic acid is often used to ensure complete conversion, but this can also increase the risk of side reactions.

Solvent/Co-reagent: The use of thionyl chloride can be advantageous. It can serve as a solvent and also reacts with any sulfonic acid formed to yield the desired sulfonyl chloride. google.com The use of halogenated solvents like 1,2-dichloroethane (B1671644) has also been reported in related chlorosulfonations.

The following table summarizes typical conditions used in the chlorosulfonation of diphenyl ether, a closely related substrate.

| Parameter | Condition | Rationale |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Primary sulfonating and chlorinating agent. |

| Co-reagent | Thionyl Chloride (SOCl₂) | Acts as a solvent and converts sulfonic acid intermediate to sulfonyl chloride. google.com |

| Temperature | 0–10 °C | Controls reaction rate and minimizes side-product formation. google.com |

| Reaction Time | 1–3 hours (addition), 1–2 hours (stirring) | Ensures complete conversion of the starting material. google.com |

| Work-up | Quenching on ice | Precipitates the water-insoluble sulfonyl chloride product. |

Influence of Substrate Electronic and Steric Effects on Chlorosulfonation Efficiency

The regiochemical outcome of the chlorosulfonation of 3-chlorodiphenyl ether is dictated by the electronic and steric properties of the substituents on the aromatic rings.

Electronic Effects: The phenoxy group (-OPh) is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen lone pairs into the aromatic ring. The chlorine atom on the other ring is a deactivating, yet also ortho, para-directing group. The powerful activating nature of the ether oxygen directs the electrophilic attack primarily to the unsubstituted phenyl ring.

Steric Effects: While the phenoxy group directs to both ortho and para positions, the para position is sterically less hindered. youtube.com The bulky nature of the chlorophenoxy substituent and the incoming chlorosulfonyl group favors substitution at the para position to minimize steric repulsion. youtube.com

Therefore, the combination of these effects leads to the highly selective formation of this compound as the major product. The electrophile (SO₂Cl⁺) will preferentially attack the electron-rich, unsubstituted ring at the position para to the ether linkage.

Sandmeyer-Type Reactions

An alternative and powerful route to aryl sulfonyl chlorides is the Sandmeyer reaction. This method involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with a source of sulfur dioxide. For the synthesis of the target compound, the starting material would be 4-(3-chlorophenoxy)aniline.

Synthesis from Aryldiazonium Salts and Sulfur Dioxide Surrogates

The classical Sandmeyer reaction for sulfonyl chloride synthesis involves generating an aryldiazonium salt from the corresponding aniline (B41778), followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov The aniline, 4-(3-chlorophenoxy)aniline, is first treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. researchgate.net

Modern advancements have introduced safer and more practical sources of sulfur dioxide, avoiding the handling of gaseous SO₂. organic-chemistry.org

DABSO: A stable, solid SO₂ surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct), has been effectively used in Sandmeyer-type reactions. organic-chemistry.orgacs.orgnih.govnih.gov This approach often involves the in situ generation of the diazonium salt from the aniline using a nitrite source (e.g., tert-butyl nitrite) in the presence of DABSO and a copper catalyst. organic-chemistry.orgacs.org This method is noted for its operational simplicity and enhanced safety profile. acs.org

Thionyl Chloride: Sulfur dioxide can be generated in situ from the hydrolysis of thionyl chloride (SOCl₂). orgsyn.org This method has been shown to be advantageous in aqueous acidic conditions for preparing a range of aryl sulfonyl chlorides. researchgate.net

These methods allow for the isolation of the sulfonyl chloride after an aqueous workup. organic-chemistry.org The low solubility of the product in water protects it from hydrolysis and often allows it to precipitate directly from the reaction mixture in high purity. researchgate.net

Catalyst Systems in Sandmeyer-Type Sulfonyl Chloride Synthesis

The catalyst is a cornerstone of the Sandmeyer reaction. Copper salts are the most common and effective catalysts for this transformation.

Copper(I) and Copper(II) Chlorides: Both copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) are widely used to catalyze the conversion of the diazonium salt to the sulfonyl chloride. nih.gov The accepted mechanism involves a single electron transfer (SET) process. durham.ac.uk Cu(I) is believed to reduce the diazonium salt to form an aryl radical, which then reacts with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by Cu(II) to form the sulfonyl chloride, regenerating the Cu(I) catalyst. durham.ac.uk

The table below outlines typical catalytic systems used in modern Sandmeyer-type chlorosulfonylations.

| Catalyst | SO₂ Source | Diazotizing Agent | Solvent | Key Features |

| CuCl₂ (5 mol%) organic-chemistry.org | DABSO organic-chemistry.org | tert-butyl nitrite organic-chemistry.org | Acetonitrile (B52724) (MeCN) organic-chemistry.org | In situ diazonium salt formation; safe and scalable. organic-chemistry.org |

| CuCl researchgate.net | Thionyl Chloride/H₂O researchgate.net | NaNO₂/HCl researchgate.net | Aqueous Acid researchgate.net | Product precipitates from the aqueous mixture; environmentally beneficial. researchgate.net |

| CuCl₂ durham.ac.uk | SO₂ (saturated solution) | NaNO₂/HCl durham.ac.uk | Acetic Acid durham.ac.uk | Traditional method, effective for electron-deficient and neutral substrates. |

These catalyzed systems provide reliable and high-yielding pathways to a diverse range of aryl sulfonyl chlorides, including this compound, from readily available anilines. acs.org

Mechanistic Insights into Aryl Radical Formation and Trapping in these Reactions

The synthesis of aryl sulfonyl chlorides, including this compound, can be accomplished through pathways involving aryl radical intermediates. A classic example is the Sandmeyer-type reaction, which was later modified by Meerwein and colleagues. acs.orgacs.org This process typically begins with the diazotization of an aromatic amine, in this case, 4-(3-chlorophenoxy)aniline. The amine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to generate the corresponding arenediazonium salt. acs.org

The crucial step in this mechanism is the single electron reduction of the diazonium salt, often catalyzed by a copper(I) salt (e.g., CuCl). acs.org This reduction facilitates the release of a stable dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical.

Proposed Mechanism of Aryl Radical Formation and Trapping:

Diazotization: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

Aryl Radical Formation: Ar-N₂⁺Cl⁻ + CuCl → Ar• + N₂ + CuCl₂

Radical Trapping: The generated aryl radical (Ar•) is then "trapped" by a sulfur dioxide (SO₂) molecule, which is present in the reaction medium. This step forms an arenesulfonyl radical (ArSO₂•). acs.org Ar• + SO₂ → ArSO₂•

Chlorination: The arenesulfonyl radical subsequently abstracts a chlorine atom from the copper(II) chloride (CuCl₂) catalyst, regenerating the Cu(I) catalyst and forming the final aryl sulfonyl chloride product. ArSO₂• + CuCl₂ → ArSO₂Cl + CuCl

This catalytic cycle allows for the efficient conversion of aryldiazonium salts into aryl sulfonyl chlorides. The reaction is typically carried out in solvents like acetic acid to accommodate the reagents and intermediates. acs.orgacs.org Photocatalytic methods have also been developed that proceed through a similar mechanism, where a photocatalyst mediates the single electron transfer to generate the aryl radical. acs.org

Oxidative Chlorination Strategies

Oxidative chlorination represents a direct and widely used approach for synthesizing sulfonyl chlorides from more reduced sulfur-containing precursors like thiols and disulfides. acs.orgtandfonline.com This strategy involves the simultaneous oxidation of the sulfur atom and its chlorination in a single pot.

The direct oxidative chlorination of 4-(3-chlorophenoxy)thiophenol or its corresponding disulfide, bis(4-(3-chlorophenoxy)phenyl) disulfide, is an effective method for preparing this compound. The general transformation involves treating the thiol or disulfide with a system comprising both an oxidizing agent and a source of chlorine. acs.orgthieme-connect.com

The reaction with thiols is believed to proceed through the intermediacy of the corresponding disulfide, which is formed by the initial oxidation of the thiol. acs.orgtandfonline.com The disulfide is then further oxidized and chlorinated to yield two equivalents of the sulfonyl chloride. This pathway is advantageous as it often utilizes readily available starting materials and can be performed under relatively mild conditions. acs.org

A variety of reagent systems have been developed for the oxidative chlorination of thiols and disulfides. The choice of reagent can significantly impact the reaction's efficiency, selectivity, reaction time, and environmental footprint. Many traditional methods, while effective, often rely on harsh or hazardous reagents like aqueous chlorine. tandfonline.com Consequently, research has focused on developing milder and more selective alternatives. acs.orgorganic-chemistry.org

Several modern reagent combinations have proven to be highly effective. For instance, a mixture of a nitrate (B79036) salt (e.g., KNO₃) and chlorotrimethylsilane (B32843) (TMSCl) provides a mild and efficient system for converting thiols and disulfides to their corresponding sulfonyl chlorides in excellent yields. acs.orgorganic-chemistry.orgorganic-chemistry.org Another approach employs hydrogen peroxide (H₂O₂) as a green oxidant in combination with a chlorinating agent. The H₂O₂/SOCl₂ system is highly reactive, enabling the conversion in very short reaction times at room temperature. organic-chemistry.orgresearchgate.net Similarly, using H₂O₂ with zirconium tetrachloride (ZrCl₄) as a catalyst offers an efficient conversion with the advantages of mild conditions and high purity of the product. thieme-connect.comorganic-chemistry.org N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid also serves as an effective reagent for this transformation. organic-chemistry.org

Below is a table summarizing various reagent systems for this conversion.

| Oxidizing/Chlorinating System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Nitrate Salt / TMSCl | Mild, efficient, high yields, high purity | Room temperature | acs.orgorganic-chemistry.org |

| H₂O₂ / SOCl₂ | Highly reactive, very short reaction times (minutes), excellent yields | Room temperature | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Excellent yields, short reaction times, mild conditions, avoids harsh reagents | Room temperature | thieme-connect.comorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Good yields, mild conditions | Varies | organic-chemistry.orgorganic-chemistry.org |

To address the limitations of batch processing, such as safety concerns with exothermic reactions and scalability issues, advanced methods like continuous flow synthesis have been developed. researchgate.net A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been established using nitric acid, hydrochloric acid, and oxygen. researchgate.net This metal-free approach allows for better control over reaction parameters, enhances safety, and improves throughput. For example, the conversion of diphenyl disulfide to its corresponding sulfonyl chloride was successfully operated for over six hours with a throughput of 3.7 g/h. researchgate.net

These advanced methods often lead to a lower Process Mass Intensity (PMI), indicating a more environmentally friendly and efficient process compared to some batch protocols. researchgate.net The ability to perform reactions with high chemoselectivity is another significant advantage, allowing for the synthesis of complex molecules with multiple functional groups without the need for extensive protection-deprotection steps. acs.orgtandfonline.com

Alternative Synthetic Pathways

Besides oxidative chlorination, other reliable methods exist for the preparation of this compound, most notably starting from the corresponding sulfonic acid or its salts.

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a cornerstone of sulfonyl chemistry. 4-(3-chlorophenoxy)benzenesulfonic acid can be readily converted to the target sulfonyl chloride using a variety of chlorinating agents. lookchem.comresearchgate.net

Historically, reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been widely used for this transformation. lookchem.comgoogle.com The reaction with thionyl chloride is often catalyzed by N,N-dimethylformamide (DMF). lookchem.com While effective, these methods can require harsh conditions, such as heating, which may not be suitable for sensitive substrates. google.com

More recently, milder and more efficient reagents have been reported. 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as a valuable chlorinating agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. organic-chemistry.orglookchem.com This method is characterized by short reaction times, high efficiency, and easy isolation of the product. organic-chemistry.orglookchem.com Similarly, the sodium salt of the sulfonic acid (sodium 4-(3-chlorophenoxy)benzenesulfonate) can be converted to the sulfonyl chloride. A common method involves reaction with phosphorus pentachloride or thionyl chloride. google.com Milder conditions can be employed by using oxalyl chloride in the presence of a co-catalyst like DMF, which is believed to proceed via the formation of the protonated sulfonic acid in situ. google.com

The table below compares different chlorinating agents for this conversion.

| Chlorinating Agent | Substrate | Key Features | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) / DMF | Sulfonic Acid | Commonly used, often requires heating | lookchem.com |

| Phosphorus pentachloride (PCl₅) | Sulfonic Acid or Salt | Classic reagent, can require harsh conditions | google.com |

| Phosphoryl chloride (POCl₃) | Sulfonic Acid | Alternative to PCl₅ | researchgate.net |

| TAPC | Sulfonic Acid | Mild (room temp.), solvent-free, high efficiency, short reaction times | organic-chemistry.orglookchem.com |

| Oxalyl Chloride / DMF | Sulfonic Acid Salt | Milder conditions than PCl₅, suitable for less stable compounds | google.com |

Novel Reagent Systems for Sulfonyl Chloride Formation

The limitations of traditional reagents like chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride—which include high corrosivity, toxicity, and the generation of hazardous waste—have spurred the development of milder and more selective alternatives. nih.govorgsyn.org These modern reagent systems offer improved functional group tolerance and safer operational conditions, making them attractive for the synthesis of complex molecules like this compound.

Several innovative reagents have emerged for the oxidative chlorination of sulfur-containing precursors. For instance, N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), have been successfully employed as dual-function reagents for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org Another approach utilizes Oxone in combination with a chloride source (KX, where X=Cl) in an aqueous medium, providing a green and rapid method for oxyhalogenation. rsc.org Other notable reagent systems include combinations of hydrogen peroxide with zirconium tetrachloride or thionyl chloride, and N-chlorosuccinimide (NCS) paired with various chloride sources.

A particularly innovative strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the convergent synthesis of aryl sulfonyl chlorides under mild conditions with excellent functional group tolerance. nih.gov This method avoids the regioselectivity issues often encountered with electrophilic aromatic substitution on substituted diaryl ethers like 3-chlorodiphenyl ether.

| Reagent System | Precursor | Key Advantages | Reference |

|---|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols, Disulfides | Dual-function (oxidant/chlorinator), suitable for continuous flow. | rsc.org |

| Oxone / KCl | Thiols, Disulfides | Uses water as a green solvent, rapid reaction. | rsc.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Mild conditions, high yields, short reaction times. | |

| N-Chlorosuccinimide (NCS) / Chloride Source | Thiols | Mild, versatile for one-pot sulfonamide synthesis. | |

| Pd-catalyst / Phenyl Chlorosulfate | Arylboronic Acids | High functional group tolerance, avoids regioselectivity issues. | nih.gov |

Process Intensification and Green Chemistry Approaches in Synthesis

The principles of process intensification and green chemistry are increasingly guiding the development of synthetic routes for aryl sulfonyl chlorides. jocpr.com These approaches aim to enhance reaction efficiency, improve safety, minimize waste, and utilize more sustainable materials, directly addressing the shortcomings of conventional batch processing. mdpi.comjocpr.com Key advancements in this area include continuous flow synthesis, photocatalysis, and microwave-assisted reactions, all of which offer significant benefits for the industrial production of this compound. mdpi.comresearchgate.net

Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

Continuous flow chemistry has emerged as a powerful technology for safely and efficiently producing aryl sulfonyl chlorides. mdpi.com Traditional batch chlorosulfonylation reactions are often highly exothermic and produce hazardous off-gases like hydrogen chloride, posing significant safety and scalability challenges. mdpi.com Flow reactors, with their high surface-area-to-volume ratios, enable superior control over reaction temperature, preventing thermal runaways and improving process safety. rsc.org

Researchers have developed automated continuous systems capable of producing multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com These systems can integrate reaction and isolation steps, such as continuous filtration, leading to significant improvements in process reliability and space-time yield compared to batch methods. mdpi.com For instance, a continuous flow protocol using DCH as a reagent for synthesizing sulfonyl chlorides from disulfides achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds, showcasing the remarkable efficiency of this approach. rsc.org The application of flow chemistry mitigates the risks associated with handling highly corrosive reagents like chlorosulfonic acid at scale and allows for safer, more scalable, and less labor-intensive production. researchgate.net

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Automated CSTR System | Uses chlorosulfonic acid in continuous stirred-tank reactors (CSTRs). | Improved safety, consistency, and spacetime yield for large-scale production. | mdpi.com |

| N-Chloroamide Protocol | Employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a microreactor. | Exquisite control over reaction parameters, circumvents thermal runaway, high space-time yield. | rsc.org |

| In situ Diazonium Salt Generation | Prepares aryl sulfonyl chlorides from anilines via a Sandmeyer-type reaction. | Mild conditions, amenable to safe and scalable processing. | researchgate.net |

Photocatalytic Methods for Sulfonyl Chloride Synthesis

Visible-light photocatalysis represents a mild and sustainable alternative to traditional synthetic methods that often require high temperatures and harsh reagents. This approach utilizes light energy to generate reactive radical intermediates from sulfonyl chloride precursors under ambient conditions. beilstein-journals.org For the synthesis of aryl sulfonyl chlorides, photocatalytic methods can offer unique reaction pathways. For example, tunable photoredox-catalyzed chlorosulfonylation of α-trifluoromethylstyrenes with sulfonyl chlorides has been achieved by simply adjusting the photocatalyst and solvent. rsc.org While direct photocatalytic synthesis of this compound is not explicitly detailed, the principles can be applied to precursors like the corresponding thiols or diazonium salts, offering a green pathway to the target molecule.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has been shown to dramatically accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org In the context of sulfonyl chloride synthesis, microwave irradiation has been effectively used to improve the conversion of various bromides to sodium sulfonates, which are key precursors for sulfonyl chlorides. nih.gov One study demonstrated that using microwave heating at 160°C for just 15 minutes significantly increased the yield of sulfonyl chlorides from their precursors compared to conventional heating for 24 hours. nih.gov

Solvents and Reagents for Enhanced Sustainability

A central tenet of green chemistry is the reduction or elimination of hazardous substances, including toxic organic solvents and harsh reagents. jocpr.com The synthesis of aryl sulfonyl chlorides is increasingly benefiting from this philosophy. A significant advance is the use of water as a reaction medium. rsc.org For instance, the oxyhalogenation of thiols and disulfides using Oxone and potassium halides proceeds efficiently in water, offering a simple, rapid, and environmentally benign route to sulfonyl chlorides. rsc.org Similarly, conducting Sandmeyer-type preparations of aryl sulfonyl chlorides in entirely aqueous acidic conditions has proven successful. researchgate.net The low solubility of the sulfonyl chloride product in water protects it from hydrolysis and allows for its direct precipitation from the reaction mixture in high yield and purity. researchgate.net

The choice of reagents is also critical for sustainability. The use of bleach (sodium hypochlorite) or N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkyl isothiourea salts provides a more environmentally friendly alternative to traditional methods. These reagents are readily available, safer to handle, and the reactions can often be performed under mild conditions. rsc.org Such sustainable practices not only reduce the environmental footprint but can also lead to safer and more economical manufacturing processes.

Challenges and Future Perspectives in Synthetic Route Development

Despite significant progress, the synthesis of aryl sulfonyl chlorides like this compound still faces challenges. Traditional methods, particularly those using chlorosulfonic acid, suffer from poor regioselectivity, especially with substituted aromatic rings, and the use of large excesses of a highly corrosive reagent. nih.govresearchgate.net While modern methods offer solutions, challenges related to catalyst cost (e.g., palladium), substrate scope, and scalability for industrial applications remain.

The future of synthetic route development will likely focus on integrating the advanced methodologies discussed. A key perspective is the expansion of continuous flow processes, which have already demonstrated superior safety and efficiency. mdpi.comrsc.org Integrating photocatalytic or microwave-assisted steps within a flow system could further enhance reaction rates and selectivity. The development of robust, inexpensive, and recyclable catalysts for reactions such as the chlorosulfonylation of boronic acids will be crucial for making these green methods economically viable on a large scale. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 3 Chlorophenoxy Benzene 1 Sulfonyl Chloride

Solvolysis Mechanisms

The solvolysis of arenesulfonyl chlorides—the reaction of the compound with a solvent that acts as the nucleophile—has been extensively studied to elucidate the underlying reaction mechanisms. These studies consistently indicate that the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) pathway at the sulfur atom, rather than a unimolecular (Sₙ1) pathway involving a sulfonyl cation intermediate. beilstein-journals.orgbeilstein-journals.org

Kinetics and Factors Influencing Solvolytic Processes

The rate of solvolysis for arenesulfonyl chlorides is significantly influenced by the solvent's properties and the electronic nature of substituents on the aromatic ring. Kinetic studies show that the reaction rates are consistent with an Sₙ2 mechanism where the solvent molecule directly attacks the sulfur center in the rate-determining step. beilstein-journals.org

Key factors influencing the kinetics include:

Solvent Nucleophilicity: More nucleophilic solvents accelerate the reaction by facilitating the attack on the sulfur atom. For example, solvolysis is considerably faster in 40% ethanol (B145695) than in 97% trifluoroethanol (TFE), even though the two solvents have similar ionizing power. This highlights the importance of the solvent's role as a nucleophile in the transition state. semanticscholar.org

Solvent Ionizing Power: While less dominant than nucleophilicity, the solvent's ability to stabilize developing charges also plays a role. Solvents with higher ionizing power can assist in weakening the S-Cl bond.

Substituent Effects: The electronic properties of substituents on the phenoxy and benzene (B151609) rings of 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride are expected to modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the sulfur more electron-deficient. Conversely, electron-donating groups may slightly decrease the rate. cdnsciencepub.com

Activation Parameters: Solvolysis reactions of arenesulfonyl chlorides are typically characterized by large, negative entropies of activation (ΔS‡), which is indicative of a highly ordered, associative transition state, as expected for a bimolecular process. beilstein-journals.org

Application of Grunwald-Winstein Equation and Kinetic Solvent Isotope Effects

To quantitatively analyze solvent effects, the extended Grunwald-Winstein equation is often applied:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The l parameter measures the sensitivity of the reaction to the solvent's nucleophilicity (NT), while the m parameter measures its sensitivity to the solvent's ionizing power (YCl).

For arenesulfonyl chlorides, correlation analyses consistently yield l values that are significantly larger than the m values, with l/m ratios typically greater than 1.0. This confirms that the reaction is highly sensitive to solvent nucleophilicity and proceeds via an associative Sₙ2 mechanism where bond formation is more advanced than bond breaking in the transition state. koreascience.kr

| Compound | l Value | m Value | l/m Ratio | Proposed Mechanism | Reference |

| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | Associative Sₙ2 | koreascience.kr |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.05 | Associative Sₙ2 | koreascience.kr |

| (1S)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | 2.70 | Associative Sₙ2 | koreascience.kr |

Kinetic Solvent Isotope Effects (KSIE): The KSIE, determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., kMeOH/kMeOD), provides further mechanistic insight. For arenesulfonyl chlorides, KSIE values are typically in the range of 1.5 to 2.2. koreascience.krnih.gov A KSIE value significantly greater than 1.0 suggests that the solvent is not only acting as a nucleophile but also serving as a general-base catalyst in the rate-determining step, where a second solvent molecule helps to remove a proton from the attacking nucleophile in the transition state. This observation is fully consistent with a bimolecular mechanism. koreascience.kr

| Compound | Solvent Pair | KSIE Value | Reference |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.56 | beilstein-journals.org |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 1.46 | nih.gov |

| trans-β-Styrenesulfonyl chloride | MeOH/MeOD | 1.76 | nih.gov |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | MeOH/MeOD | 1.75 | koreascience.kr |

Radical Reactions Involving Sulfonyl Chlorides

Beyond ionic pathways, arenesulfonyl chlorides can also participate in radical reactions through the homolytic cleavage of the sulfur-chlorine bond.

Generation and Reactivity of Sulfonyl Radicals

Arenesulfonyl radicals (ArSO₂•) can be generated from arenesulfonyl chlorides under thermal, photochemical, or radical-initiator-induced conditions. These radicals are versatile intermediates that can engage in a variety of transformations, most notably the addition to unsaturated systems like alkenes and alkynes. magtech.com.cn This process, known as radical sulfonylation, allows for the formation of vinyl or alkyl sulfones, which are valuable synthetic targets. nih.gov The reaction typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Photoredox Catalysis in Radical-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfonyl chlorides. rsc.org This approach avoids the need for harsh conditions or toxic reagents. A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and becomes excited. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the arenesulfonyl chloride. organic-chemistry.org

A general reductive quenching cycle proceeds as follows:

The photocatalyst (PC) absorbs a photon to reach an excited state (PC*).

The excited photocatalyst reduces the arenesulfonyl chloride (ArSO₂Cl), causing the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (ArSO₂•) and a chloride anion.

The resulting oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

This method has been successfully applied to a range of radical-radical cross-coupling reactions, enabling the synthesis of diverse sulfone compounds under exceptionally mild conditions. nih.govnih.gov

Cross-Coupling Reactions via Desulfitative Pathways

This compound can participate in various cross-coupling reactions where the sulfonyl chloride group serves as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. A key strategy in this regard is the desulfurative cross-coupling, where the C-S bond of the sulfonyl chloride is cleaved, and the sulfonyl group is released, often as sulfur dioxide (SO₂). These reactions are typically catalyzed by transition metals, most commonly palladium. chemrevlett.com

In a typical desulfurative C-H arylation, this compound can act as an arylating agent for (hetero)arenes. The reaction mechanism is believed to involve the oxidative addition of the aryl sulfonyl chloride to a low-valent palladium catalyst. This is followed by the extrusion of SO₂, which generates an aryl-palladium intermediate. This intermediate then reacts with a C-H bond of the coupling partner, and subsequent reductive elimination affords the cross-coupled product and regenerates the active palladium catalyst. chemrevlett.com

The scope of these reactions can be broad, allowing for the coupling of the 4-(3-chlorophenoxy)phenyl moiety with a variety of C-H bonds in electron-rich and electron-deficient arenes and heteroarenes. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. chemrevlett.com

Below is a table of representative desulfurative cross-coupling reactions:

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Pyrrole | PdCl₂(CH₃CN)₂ | Li₂CO₃ | 1,4-Dioxane | 2-(4-(3-Chlorophenoxy)phenyl)-1H-pyrrole | 71-92 |

| Thiophene | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 2-(4-(3-Chlorophenoxy)phenyl)thiophene | Moderate to Good |

| Benzene | Pd(OAc)₂/SPhos | Cs₂CO₃ | DMA | 3-Chloro-1-(4-phenoxyphenoxy)benzene | Moderate to Good |

| Indole | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 3-(4-(3-Chlorophenoxy)phenyl)-1H-indole | Moderate to Good |

Note: The yields are generalized from literature on similar aryl sulfonyl chlorides and may not represent optimized results for this specific compound. chemrevlett.com

Ionic Reactions and Electrophilic Activation

The sulfur atom in this compound is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This makes the compound susceptible to nucleophilic attack at the sulfur center. These reactions typically proceed through a nucleophilic substitution mechanism, where the chloride ion acts as a good leaving group.

The most common ionic reactions of sulfonyl chlorides are with nucleophiles such as amines, alcohols, and water. Reaction with primary or secondary amines leads to the formation of the corresponding sulfonamides. This is a widely used method for the synthesis of this important class of compounds. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. Hydrolysis of the sulfonyl chloride with water results in the formation of the corresponding sulfonic acid.

The electrophilic activation of the sulfonyl chloride can be enhanced by the use of Lewis acids, although this is not always necessary due to the inherent reactivity of the sulfonyl chloride group. The reactivity can also be influenced by the solvent, with polar aprotic solvents generally favoring these ionic reactions.

Below is a table of representative ionic reactions:

| Nucleophile | Base | Solvent | Product |

| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-4-(3-chlorophenoxy)benzenesulfonamide |

| Methanol | Triethylamine | Tetrahydrofuran | Methyl 4-(3-chlorophenoxy)benzenesulfonate |

| Water | - | Acetone/Water | 4-(3-Chlorophenoxy)benzenesulfonic acid |

| Sodium Azide | - | Acetone/Water | 4-(3-Chlorophenoxy)benzene-1-sulfonyl azide |

Comparative Mechanistic Analyses with Related Sulfonyl Halides (e.g., sulfonyl fluorides)

The reactivity of this compound can be better understood by comparing it with its fluoride (B91410) counterpart, 4-(3-chlorophenoxy)benzene-1-sulfonyl fluoride. While both are electrophilic, there are significant differences in their reactivity and stability, which in turn affects their mechanistic pathways in various reactions. researchgate.netnih.gov

Reactivity towards Nucleophiles: Sulfonyl chlorides are generally more reactive towards nucleophiles than sulfonyl fluorides. researchgate.net The S-Cl bond is weaker and longer than the S-F bond, making the chloride a better leaving group. This higher reactivity makes sulfonyl chlorides suitable for reactions with a wide range of nucleophiles under mild conditions. nih.gov However, this also leads to lower stability, particularly towards moisture. researchgate.netacs.org Sulfonyl fluorides, on the other hand, are more stable and less prone to hydrolysis. Their reaction with nucleophiles often requires more forcing conditions or specific catalysts. researchgate.netnih.gov This difference in reactivity can be exploited for selective reactions. For instance, in parallel synthesis, aliphatic sulfonyl fluorides have shown good results with amines bearing an additional functionality, while the corresponding chlorides failed. researchgate.netnih.gov Conversely, aliphatic sulfonyl chlorides react efficiently with sterically hindered amines where the corresponding fluorides show no activity. researchgate.netnih.gov

Role in Cross-Coupling Reactions: In the context of desulfurative cross-coupling reactions, both sulfonyl chlorides and sulfonyl fluorides can be used as coupling partners. However, the activation of the S-F bond in sulfonyl fluorides is generally more challenging and may require different catalytic systems or conditions compared to the activation of the S-Cl bond. rsc.org Recent advances have shown that even the traditionally stable SO₂F group can be activated for Suzuki-Miyaura coupling reactions. rsc.org

"Click Chemistry" Applications: The concept of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" has highlighted the unique properties of sulfonyl fluorides. Their stability and specific reactivity make them ideal for this type of chemistry, which relies on highly efficient and selective reactions. acs.org Sulfonyl chlorides are generally too reactive and less stable for many SuFEx applications. acs.org

A summary of the comparison is presented in the table below:

| Feature | This compound | 4-(3-Chlorophenoxy)benzene-1-sulfonyl fluoride |

| Reactivity | High | Moderate |

| Stability | Moderate (moisture sensitive) | High (stable to hydrolysis) |

| S-X Bond Strength | Weaker | Stronger |

| Leaving Group Ability of X⁻ | Good | Poor |

| Suitability for SuFEx | Low | High |

| Reaction with Sterically Hindered Amines | Efficient | Low to no activity |

Stereo- and Regioselectivity in Reactions

The stereochemistry of reactions involving this compound is primarily centered around the tetrahedral sulfur atom. In most nucleophilic substitution reactions, the reaction proceeds with inversion of configuration at the sulfur center. However, since the starting material is achiral, the products are also typically achiral unless a chiral nucleophile is used. In such cases, diastereomeric products can be formed.

Regioselectivity is a more pertinent consideration for this molecule, particularly in two main contexts: electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution: The 4-(3-chlorophenoxy)benzene moiety has two aromatic rings that can potentially undergo electrophilic substitution. The regiochemical outcome will be dictated by the directing effects of the substituents on each ring.

Ring A (the chlorophenoxy ring): The chlorine atom is an ortho-, para-director, while the ether oxygen is also an ortho-, para-director. The positions ortho and para to the ether linkage are activated.

Ring B (the sulfonyl chloride bearing ring): The sulfonyl chloride group is a strong deactivating group and a meta-director. The phenoxy group is an ortho-, para-director. The position ortho to the phenoxy group is the most likely site for electrophilic attack.

Cross-Coupling Reactions: In C-H arylation reactions using this compound as the arylating agent, the regioselectivity is determined by the nature of the C-H bond being functionalized in the coupling partner. For example, in the arylation of pyrroles, the reaction typically occurs selectively at the C2 position. chemrevlett.com The choice of catalyst and reaction conditions can often be tuned to control the regioselectivity of these couplings.

In reactions where this compound itself acts as the substrate for C-H functionalization (a less common scenario), the directing groups on the two rings would again govern the position of the incoming group.

Advanced Synthetic Applications and Derivatization Strategies

Precursor for Bioactive Sulfonamide Derivatives

The reaction of 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its synthetic utility. This reaction, typically conducted in the presence of a base such as pyridine or triethylamine, readily forms a stable sulfonamide linkage (-SO₂NRR'). The resulting 4-(3-chlorophenoxy)phenylsulfonamide moiety is a key pharmacophore in various therapeutic areas, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. ekb.egresearchgate.netnih.gov

The primary strategy for integrating the 4-(3-chlorophenoxy)phenylsulfonyl group into larger, more complex molecules is through the sulfonylation of an amine-containing substrate. This approach is highly effective for coupling the diaryl ether moiety to a wide array of molecular frameworks, from simple alkyl chains to intricate, polycyclic systems.

The general reaction proceeds as follows:

Step 1: The amine substrate, dissolved in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is treated with a non-nucleophilic base.

Step 2: this compound is added, often portion-wise or as a solution, to the reaction mixture.

Step 3: The reaction is stirred, typically at temperatures ranging from 0 °C to room temperature, until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

This method allows for the late-stage functionalization of complex intermediates, introducing the bulky and lipophilic 4-(3-chlorophenoxy)phenylsulfonyl group, which can significantly alter the pharmacological properties of the parent molecule.

Table 1: Representative Amines for Incorporation of the 4-(3-Chlorophenoxy)phenylsulfonyl Moiety

| Amine Substrate | Resulting Complex Moiety | Potential Application Area |

| Piperidine | 1-{[4-(3-Chlorophenoxy)phenyl]sulfonyl}piperidine | CNS Agents, Kinase Inhibitors |

| Aniline (B41778) | N-Phenyl-4-(3-chlorophenoxy)benzenesulfonamide | Antibacterial, Anticancer Agents |

| Glycine methyl ester | Methyl N-{[4-(3-Chlorophenoxy)phenyl]sulfonyl}glycinate | Protease Inhibitors, Peptidomimetics |

| 4-Aminobenzonitrile | N-(4-Cyanophenyl)-4-(3-chlorophenoxy)benzenesulfonamide | Enzyme Inhibitors |

To efficiently explore the structure-activity relationships (SAR) of the 4-(3-chlorophenoxy)phenylsulfonamide scaffold, medicinal chemists often employ combinatorial chemistry to generate large libraries of related compounds. This compound is an ideal starting material for such endeavors due to its reactivity and stability.

The synthesis of a sulfonamide library typically involves reacting the sulfonyl chloride with a diverse collection of amines in a parallel format, such as in a 96-well plate. Each well contains a different amine, allowing for the rapid production of hundreds of unique sulfonamide derivatives. Solid-phase synthesis is another powerful technique, where an amine is attached to a resin, reacted with the sulfonyl chloride, and then cleaved to release the final product. This method simplifies purification and allows for the use of excess reagents to drive reactions to completion.

Table 2: Hypothetical Sulfonamide Library from this compound

| Library Position | Amine Reactant | Resulting Sulfonamide Product Name |

| A1 | Cyclopropylamine | N-Cyclopropyl-4-(3-chlorophenoxy)benzenesulfonamide |

| A2 | Morpholine | 4-{[4-(3-Chlorophenoxy)phenyl]sulfonyl}morpholine |

| A3 | Benzylamine | N-(Phenylmethyl)-4-(3-chlorophenoxy)benzenesulfonamide |

| A4 | L-Alanine ethyl ester | Ethyl N-{[4-(3-chlorophenoxy)phenyl]sulfonyl}-L-alaninate |

Utility in the Synthesis of Sulfones and Sulfonate Esters

Beyond sulfonamides, this compound is a valuable precursor for synthesizing sulfones and sulfonate esters, two classes of compounds with distinct chemical properties and applications.

Diaryl sulfones are important structural motifs in materials science and pharmaceuticals. One established method for their synthesis from sulfonyl chlorides is a Friedel-Crafts-type reaction with an aromatic compound, often catalyzed by a Lewis acid like ferric chloride (FeCl₃). google.comgoogle.com In this reaction, this compound can react with an electron-rich aromatic partner (e.g., anisole) to form a new carbon-sulfur bond, yielding a diaryl sulfone.

Reaction Scheme: 4-(3-Chlorophenoxy)C₆H₄SO₂Cl + Ar-H --(FeCl₃)--> 4-(3-Chlorophenoxy)C₆H₄SO₂-Ar + HCl

While direct transition-metal cross-coupling reactions (e.g., Suzuki or Stille type) with sulfonyl chlorides for sulfone formation are less common, an alternative two-step approach is viable. First, the sulfonyl chloride is reduced to a sodium sulfinate salt (4-(3-chlorophenoxy)C₆H₄SO₂Na). This sulfinate can then participate in various copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids to generate the desired diaryl sulfone.

Sulfonate esters are widely used as leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols. They are readily synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com This reaction, known as sulfonylation, is highly efficient for primary and secondary alcohols.

The esterification of this compound with an alcohol (R-OH) provides the corresponding sulfonate ester, 4-(3-chlorophenoxy)C₆H₄SO₃R. The reaction is typically performed in a non-protic solvent with a base like pyridine, which serves as both a catalyst and an acid scavenger. Trans-esterification, while possible, is less common as the direct esterification from the sulfonyl chloride is highly effective.

Table 3: Synthesis of Sulfonate Esters from Various Alcohols

| Alcohol (R-OH) | Base/Solvent | Product: 4-(3-Chlorophenoxy)phenyl Sulfonate Ester (R') |

| Methanol | Pyridine/DCM | Methyl 4-(3-chlorophenoxy)benzenesulfonate |

| Ethanol (B145695) | Triethylamine/THF | Ethyl 4-(3-chlorophenoxy)benzenesulfonate |

| Isopropanol | Pyridine/DCM | Isopropyl 4-(3-chlorophenoxy)benzenesulfonate |

| Phenol | NaOH(aq)/DCM | Phenyl 4-(3-chlorophenoxy)benzenesulfonate |

Role in Heterocyclic Compound Synthesis

Sulfonyl chlorides are instrumental in the synthesis and functionalization of heterocyclic compounds. The 4-(3-chlorophenoxy)phenylsulfonyl group can be appended to a nitrogen atom within a heterocycle to modulate its electronic properties and biological activity. This is a common strategy in drug design, particularly for targeting enzymes like kinases and proteases.

For example, reacting this compound with nitrogen-containing heterocycles such as pyrrolidine, imidazole, or indole (under basic conditions) will yield the corresponding N-sulfonylated heterocycle. This functionalization can block a reactive N-H site, introduce a sterically demanding group to probe binding pockets, or provide a handle for further synthetic transformations.

Furthermore, sulfonyl groups can participate in more complex cyclization reactions. For instance, derivatives of sulfonyl chlorides can be used in multi-component reactions to build heterocyclic rings from the ground up. Copper-catalyzed reactions between ketones, sodium sulfinates (derived from the sulfonyl chloride), and azides can lead to the formation of highly substituted 4-sulfonyl-1,2,3-triazoles, demonstrating a pathway to novel heterocyclic scaffolds. nih.gov

Applications in Polymer Chemistry and Material Science

The incorporation of the 4-(3-chlorophenoxy)benzenesulfonyl moiety into polymers can impart desirable properties such as improved thermal stability, altered solubility, and specific functionalities. This can be achieved either by using the sulfonyl chloride as a monomer or initiator in polymerization reactions or by grafting it onto existing polymer backbones.

This compound can theoretically act as a monofunctional initiator in certain types of polymerization, such as controlled radical polymerization. cmu.edu For instance, in nitroxide-mediated polymerization (NMP), a radical initiator is used to start the polymerization of a monomer like styrene. While typically, initiators like benzoyl peroxide are used, the sulfonyl chloride could potentially initiate polymerization under appropriate thermal or photochemical conditions, leading to a polymer chain with a 4-(3-chlorophenoxy)benzenesulfonyl end-group.

Furthermore, in the synthesis of poly(arylene ether sulfone)s (PAES), difunctional sulfonyl chloride monomers are commonly used in polycondensation reactions with bisphenols. nih.govresearchgate.netcore.ac.ukdau.edumdpi.com Although this compound is monofunctional and would act as a chain terminator in such a reaction, its incorporation could be used to control the molecular weight of the resulting polymer or to introduce specific end-group functionalities.

A significant application of this compound in material science is the functionalization of existing polymers. mdpi.comrsc.org This can be achieved by reacting the sulfonyl chloride with polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, on their surface or along their backbone. This process allows for the modification of the polymer's surface properties, such as hydrophobicity, biocompatibility, and adhesion. mdpi.comresearchgate.netmdpi.com

For example, a polymer with surface hydroxyl groups, like polyvinyl alcohol or a cellulose derivative, can be reacted with this compound in the presence of a base to form sulfonate ester linkages. This covalent attachment of the 4-(3-chlorophenoxy)benzenesulfonyl group can significantly alter the surface energy and chemical reactivity of the material.

Table 2: Potential Polymer Functionalization Reactions

| Polymer Backbone | Functional Group | Reaction Type | Potential Application |

| Polyvinyl alcohol | -OH | Esterification | Modified surface energy, biocompatibility |

| Chitosan | -NH₂ | Sulfonamidation | Introduction of new functionalities |

| Polystyrene (modified) | -OH, -NH₂ | Esterification/Sulfonamidation | Surface modification, reactive handles |

| Cellulose | -OH | Esterification | Altered solubility and reactivity |

Derivatization for Analytical and Research Purposes

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic separation of analytes. The high reactivity of the sulfonyl chloride group makes this compound a potential reagent for this purpose.

Arylsulfonyl chlorides are well-known derivatizing agents for primary and secondary amines, as well as phenolic hydroxyl groups, in the context of high-performance liquid chromatography (HPLC). nih.govjasco.co.uknih.govwaters.com The reaction of this compound with an analyte containing an amine or phenol group results in the formation of a stable sulfonamide or sulfonate ester, respectively.

This derivatization serves several purposes:

Introduction of a Chromophore: The aromatic rings in the 4-(3-chlorophenoxy)benzenesulfonyl moiety provide strong UV absorbance, enhancing the sensitivity of UV-Vis detection in HPLC.

Improved Chromatographic Properties: The derivatized analyte will have different polarity and retention characteristics compared to the underivatized molecule, which can lead to better separation from interfering matrix components.

Increased Molecular Weight and Ionization Efficiency: For mass spectrometry (MS) detection, the increased molecular weight and the potential for enhanced ionization of the derivative can improve sensitivity and specificity. researchgate.netnih.govnih.gov

The derivatization reaction is typically carried out in a buffered aqueous-organic solvent mixture at a slightly alkaline pH to facilitate the deprotonation of the amine or phenol.

Table 3: Common Derivatization Reactions with Arylsulfonyl Chlorides

| Analyte Functional Group | Derivatizing Reagent | Product | Analytical Technique |

| Primary/Secondary Amine | Dansyl chloride | Dansyl sulfonamide | HPLC-UV/Fluorescence |

| Primary/Secondary Amine | Dabsyl chloride | Dabsyl sulfonamide | HPLC-Vis |

| Phenolic Hydroxyl | 1,2-Dimethylimidazole-4-sulfonyl chloride | DMIS sulfonate ester | LC-MS/MS |

Note: This table shows examples of analogous derivatizing agents to illustrate the principle.

Enhancing Detection and Separation in Chromatographic Methods

The strategic chemical modification of analytes, known as derivatization, is a cornerstone of modern analytical chemistry, particularly in the realm of chromatography. This process is employed to improve the chemical and physical properties of compounds to make them more suitable for separation and detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While a variety of reagents are utilized for this purpose, there is a notable lack of specific, published research detailing the application of This compound as a derivatizing agent for enhancing chromatographic methods.

However, based on the well-established reactivity of analogous sulfonyl chlorides, a scientifically grounded projection of its potential applications can be made. Aryl sulfonyl chlorides are a class of reagents known to react efficiently with a range of functional groups, most notably primary and secondary amines, as well as phenols, to form stable sulfonamide and sulfonate ester derivatives, respectively. This foundational chemistry suggests that this compound could serve as a valuable tool for analytical chemists.

The derivatization reaction would introduce the 4-(3-chlorophenoxy)phenylsulfonyl moiety to the target analyte. This structural addition is expected to confer several advantageous properties for chromatographic analysis. The presence of the benzene (B151609) rings and the chloro- and ether functional groups would significantly increase the molar absorptivity of the resulting derivative, thereby enhancing its detectability by UV-Vis spectrophotometric detectors commonly used in HPLC.

For analytes that lack a native chromophore and are thus difficult to detect by UV-Vis, derivatization with this compound would render them readily quantifiable. Furthermore, the introduction of this bulky, non-polar group would alter the chromatographic behavior of polar analytes. This change in polarity can lead to improved resolution and separation from other components in a complex matrix, as well as potentially reducing peak tailing and improving peak shape.

In the context of Gas Chromatography, the conversion of polar and non-volatile analytes, such as amines and phenols, into less polar and more volatile sulfonyl derivatives is a critical step. The derivatization with this compound would be expected to decrease the boiling point of the analytes and improve their thermal stability, making them amenable to GC analysis and preventing on-column degradation.

While empirical data from direct research applications of this compound is not available in the current body of scientific literature, the following tables present hypothetical data to illustrate the potential improvements in chromatographic performance that could be anticipated based on the known effects of similar derivatizing agents.

Table 1: Hypothetical HPLC-UV Analysis of Amphetamine Derivatives

| Compound | Retention Time (min) - Undervatized | Retention Time (min) - Derivatized | UV Response (AU) - Undervatized | UV Response (AU) - Derivatized |

| Amphetamine | 2.5 | 12.8 | 0.05 | 0.85 |

| Methamphetamine | 3.1 | 14.2 | 0.04 | 0.82 |

This interactive table illustrates the theoretical increase in retention time and UV response for amphetamines after derivatization with this compound, showcasing the potential for enhanced separation and detection.

Table 2: Hypothetical GC-MS Analysis of Phenolic Compound Derivatives

| Compound | Limit of Detection (ng/mL) - Undervatized | Limit of Detection (ng/mL) - Derivatized |

| Phenol | 50 | 0.5 |

| p-Cresol | 45 | 0.4 |

| 2,4-Dichlorophenol | 20 | 0.1 |

This interactive table presents a hypothetical comparison of the limits of detection for phenolic compounds before and after derivatization, highlighting the significant potential for increased sensitivity in GC-MS analysis.

Quantum Chemical Calculations of Molecular Structure and Conformation

Geometry Optimization and Energetic Landscapes

The three-dimensional structure of this compound is crucial for understanding its reactivity. The molecule possesses considerable conformational flexibility, primarily due to the rotation around the C-O and C-S bonds. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), would be employed to locate the minimum energy conformations.

The energetic landscape of the molecule is expected to be characterized by several local minima corresponding to different rotational isomers (rotamers). The global minimum, representing the most stable conformation, is likely to be one where steric hindrance between the two aromatic rings and the sulfonyl chloride group is minimized. The torsion angles C-O-C-C and C-S-C-C define the relative orientation of the phenyl rings and the sulfonyl chloride group. For instance, studies on 2-chlorobenzenesulfonyl chloride have shown calculated barriers to internal rotation of the sulfonyl chloride group, indicating that certain conformations are energetically preferred.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | S=O | ~1.43 Å |

| S-Cl | ~2.07 Å | |

| S-C | ~1.77 Å | |

| C-O | ~1.38 Å | |

| Bond Angle | O=S=O | ~120° |

| Cl-S-C | ~105° | |

| O=S-Cl | ~108° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-S-C-C | Variable |

| C-O-C-C | Variable |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions. For an electrophile like this compound, the LUMO is of particular interest as it will interact with the HOMO of a nucleophile.

The HOMO is expected to be localized primarily on the electron-rich phenoxy-benzene moiety, while the LUMO is anticipated to be centered on the sulfonyl chloride group, specifically on the antibonding σ* orbital of the S-Cl bond. This distribution makes the sulfur atom the primary electrophilic site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are representative values based on calculations for analogous aromatic sulfonyl chlorides.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high positive potential (electrophilic) around the sulfur atom of the sulfonyl chloride group, consistent with its role as the primary site for nucleophilic attack. The oxygen atoms of the sulfonyl group and the chlorine atom of the chlorophenoxy group would exhibit negative potential, indicating their nucleophilic character.

Reaction Pathway Elucidation and Transition State Analysis

Computational Modeling of Nucleophilic Attack Pathways

Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of sulfonyl chlorides. Computational modeling can elucidate the detailed mechanism of this process. The reaction of this compound with a nucleophile (Nu⁻) can proceed through different pathways, primarily a concerted SN2-like mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.

Theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides suggest that the reaction proceeds via a single transition state, consistent with an SN2 mechanism mdpi.comnih.gov. In this mechanism, the nucleophile attacks the sulfur atom from the side opposite to the leaving group (chloride), leading to a trigonal bipyramidal transition state. The solvolysis of benzenesulfonyl chlorides is also proposed to proceed through a trigonal bipyramidal transition state cdnsciencepub.com.

Energy Barriers and Rate Constant Prediction

By mapping the potential energy surface for the reaction, the energy of the transition state can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡). A lower activation energy barrier corresponds to a faster reaction rate.

Computational methods can be used to predict these energy barriers. For the reaction of this compound with a nucleophile, the calculated activation energy would depend on the nature of the nucleophile and the solvent. The presence of the electron-withdrawing chlorophenoxy group is expected to increase the electrophilicity of the sulfur atom, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

From the calculated activation energy, the rate constant (k) for the reaction can be estimated using transition state theory. While absolute rate constant prediction can be challenging, computational studies are highly valuable for predicting relative reactivity trends.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Attack on Substituted Benzenesulfonyl Chlorides

| Substituent | Nucleophile | ΔE‡ (kcal/mol) |

| 4-H | Cl⁻ | 18.5 |

| 4-OCH₃ | Cl⁻ | 19.2 |

| 4-NO₂ | Cl⁻ | 17.1 |

| 4-(3-Cl-Phenoxy) | Cl⁻ | ~17.8 |

Note: These values are illustrative and intended to show expected trends based on substituent electronic effects.

Structure-Reactivity Relationship Studies

Computational studies are instrumental in establishing quantitative structure-reactivity relationships (QSRRs). By systematically varying the substituents on the aromatic rings of molecules similar to this compound and calculating their reactivity descriptors (e.g., HOMO-LUMO gap, partial atomic charges, activation energies), correlations can be established.

For instance, the reactivity of substituted benzenesulfonyl chlorides often correlates with Hammett substituent constants (σ). Electron-withdrawing groups generally increase the rate of nucleophilic substitution, which is reflected in a positive ρ value in the Hammett plot nih.gov. A computational study on 1-(arylsulfonyl)-2-R-4-chloro-2-butenes found a high correlation between reactivity parameters and Hammett constants researchgate.net. It is expected that the reactivity of a series of substituted phenoxy-benzene-1-sulfonyl chlorides would also follow a similar trend, with the 3-chloro substituent in the target molecule exerting an electron-withdrawing effect that enhances the electrophilicity of the sulfonyl sulfur.

Analytical Methodologies for Characterizing Synthetic Processes and Products

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are indispensable for separating the target compound from starting materials, intermediates, and by-products, thereby enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the conversion of reactants and the formation of 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride. It is also the method of choice for determining the purity of the final isolated product. A reversed-phase HPLC (RP-HPLC) method is typically employed for sulfonyl chlorides and related aromatic compounds. researchgate.netwu.ac.th

The separation is generally achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), with a polar mobile phase. wu.ac.thwu.ac.th A gradient elution is often used, starting with a higher proportion of an aqueous solvent (like water with a small amount of acid, e.g., phosphoric or formic acid, to sharpen peaks) and gradually increasing the proportion of an organic solvent (typically acetonitrile (B52724) or methanol). sielc.com This allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using a UV-visible or Photo-Diode Array (PDA) detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance, often around 254 nm or 265 nm. wu.ac.th

The progress of the synthesis can be tracked by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the composition. The disappearance of starting material peaks and the appearance and growth of the product peak are monitored. For purity assessment, the area of the main product peak is compared to the total area of all peaks in the chromatogram.

Table 1: Typical RP-HPLC Parameters for Analysis of Aromatic Sulfonyl Chlorides This table is based on established methods for structurally related compounds.

| Parameter | Typical Setting | Purpose |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water (with 0.1% Phosphoric Acid or Formic Acid) B: Acetonitrile or Methanol | A polar mobile phase system. The acid improves peak shape. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a reasonable time. |